3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Description
The compound 3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a heterocyclic carbohydrazide derivative with a complex fused-ring system. Its structure comprises a thieno[2,3-c]pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a hydrazide-linked indole-2-one moiety at position 5. Such compounds are often synthesized via condensation reactions between hydrazides and carbonyl-containing intermediates, followed by heterocyclization (e.g., Scheme 2 in ) .
Properties
Molecular Formula |
C21H15N5O2S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15N5O2S/c1-12-15-11-17(29-21(15)26(25-12)13-7-3-2-4-8-13)19(27)24-23-18-14-9-5-6-10-16(14)22-20(18)28/h2-11,22,28H,1H3 |
InChI Key |
OPQANYBAYCDLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves several steps. One common method includes the cyclocondensation of hydrazine with a carbonyl system . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is formed efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups on the thieno[2,3-c]pyrazole ring .
Scientific Research Applications
3-methyl-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has a wide range of applications in scientific research. It is used in medicinal chemistry for drug discovery and development due to its unique structure and potential biological activity . In biology, it may be used to study enzyme interactions and cellular pathways . Additionally, this compound has applications in the chemical industry as a building block for synthesizing more complex molecules .
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous carbohydrazides share core heterocycles (e.g., pyrazole, triazole) and isatin-derived hydrazide moieties but differ in substituents and ring systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural formula.
Key Observations :
Triazole-based analogs (e.g., ) exhibit planar geometries conducive to crystallographic packing but may lack the electronic diversity provided by sulfur .
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase polarity and may alter solubility, whereas halogenated phenyl groups (e.g., 2,4-dichlorophenyl in ) enhance lipophilicity and membrane permeability .
- The indol-3-ylidene hydrazide moiety is conserved across analogs and is associated with bioactivity in isatin derivatives, including anticonvulsant and antitubercular effects .
Thiourea-linked analogs () may exhibit metal-chelating properties, useful in designing enzyme inhibitors .
Synthetic and Analytical Methods :
- Most analogs are characterized via single-crystal X-ray diffraction using SHELX software (). The target compound’s structure determination would likely follow similar protocols .
Biological Activity
3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a thieno-pyrazole ring system, and a hydrazide functional group. The molecular formula is with a molecular weight of approximately 323.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O3 |
| Molecular Weight | 323.36 g/mol |
| IUPAC Name | This compound |
| Solubility | 2 µg/mL (at pH 7.4) |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole derivatives exhibit significant antimicrobial properties.
Case Study
A study involving derivatives of indole and thieno-pyrazole structures demonstrated high activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL against various bacterial strains, including multidrug-resistant isolates .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that similar indole derivatives can target specific cancer pathways and exhibit cytotoxic effects on cancer cell lines.
Research Findings
In vitro studies have shown that certain derivatives induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The mechanism of action may involve the modulation of cell signaling pathways related to proliferation and apoptosis .
The biological activity of this compound is likely attributed to its ability to interact with various molecular targets within biological systems:
Enzyme Inhibition : The indole ring can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
Receptor Modulation : The thieno-pyrazole structure may influence receptor signaling pathways, affecting cellular responses.
Cytotoxic Effects : The hydrazide group can form hydrogen bonds with biological macromolecules, contributing to its cytotoxic properties against pathogens and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
